trans-Hexahydro-1h-furo[3,4-c]pyrrole
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Overview
Description
trans-Hexahydro-1h-furo[3,4-c]pyrrole: is a heterocyclic organic compound with the molecular formula C6H11NO. It is characterized by a fused ring system consisting of a furan ring and a pyrrole ring, both of which are fully hydrogenated.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Hexahydro-1h-furo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the hydrogenation of furo[3,4-c]pyrrole derivatives using hydrogen gas in the presence of a palladium catalyst. This reaction is carried out under high pressure and temperature to ensure complete hydrogenation of the rings .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes. These processes utilize fixed-bed reactors loaded with palladium catalysts, allowing for efficient and scalable production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-Hexahydro-1h-furo[3,4-c]pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms adjacent to the nitrogen, using reagents such as alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
Chemistry: trans-Hexahydro-1h-furo[3,4-c]pyrrole is used as a building block in organic synthesis. Its unique ring structure makes it a valuable intermediate for the synthesis of more complex molecules .
Biology: In biological research, this compound is studied for its potential as a scaffold for drug development. Its ability to interact with various biological targets makes it a candidate for the design of new pharmaceuticals .
Medicine: this compound derivatives have shown promise in medicinal chemistry, particularly as inhibitors of specific enzymes or receptors. Research is ongoing to explore its potential therapeutic applications .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of trans-Hexahydro-1h-furo[3,4-c]pyrrole involves its interaction with specific molecular targets. For example, it can act as an inhibitor of poly ADP ribose polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, this compound can induce cell death in cancer cells, making it a potential anticancer agent . The molecular pathways involved include the disruption of DNA repair mechanisms and the induction of apoptosis .
Comparison with Similar Compounds
Hexahydro-1H-furo[3,4-c]pyrrole: Similar structure but lacks the trans configuration.
Tetrahydrofuran: A simpler furan derivative without the pyrrole ring.
Pyrrolidine: A fully hydrogenated pyrrole ring without the furan component
Uniqueness: trans-Hexahydro-1h-furo[3,4-c]pyrrole is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-1H-furo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQQVXVKQOPZRBJ-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COCC2CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2COC[C@H]2CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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